molecular formula C17H18N2O3S2 B2648229 Ethyl 2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)propanoate CAS No. 686770-98-9

Ethyl 2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)propanoate

Cat. No. B2648229
CAS RN: 686770-98-9
M. Wt: 362.46
InChI Key: VBWRHTTXTWPFSX-UHFFFAOYSA-N
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Description

“Ethyl 2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)propanoate” is a chemical compound with the molecular formula C25H25N3O4S3 . It belongs to a group of esters of 2-oxo- and 1,2,3,4-tetrahydropyrimidine-5-carboxylic acids, which exhibit a wide spectrum of biological activities .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a tetrahydrothieno[3,2-d]pyrimidin-2-yl core, a phenyl group, and an ethyl propanoate group . The dihydropyrimidine ring adopts a screw-boat conformation .

Scientific Research Applications

Crystal Structure Analysis

The compound was synthesized by the reaction of 2-mercapto-3-phenylquinazolin-4(3H)-one with ethyl chloroacetate . The quinazoline ring forms a dihedral angle of 86.83 (5) with the phenyl ring . The terminal methyl group is disordered by a rotation of about 60 in a 0.531 (13): 0.469 (13) ratio .

Hydrogen Bonding

In the crystal, C—H O hydrogen-bonding interactions result in the formation of columns running in the [010] direction . Two parallel columns further interact by C—H O hydrogen bonds .

Hirshfeld Analysis

The most important contributions to the surface contacts are from H H (48.4%), C H/H C (21.5%) and O H/H O (18.7%) interactions, as concluded from a Hirshfeld analysis .

Anticancer Activity

Hybrid derivatives, where quinazolin-4-one is incorporated with different heterocycles, possess a variety of biological effects including anticancer .

Anti-convulsant Activity

Some derivatives of 2-mercapto-3-(4-methoxyphenyl)quin-azolin-4(3H)-one containing the thiazolidine-4-one moiety have been found to have good antituberculosis activity .

Antimicrobial Activity

Many amide and N-substituted hydrazide compounds derived from 2-mercapto-3-phenylquinazolin-4-one have been demonstrated to have valuable biological activities such as antitumor, anti-convulsant, and antibacterial activity .

HDL Cholesterol Activity

The capacity to increase the HDL cholesterol activity of some N-substituted compounds containing a quinazolin-4-one moiety has also been investigated .

Antiviral Activity

Especially, compounds containing five-membered heteroaryl amines showed relatively higher antiviral activity against Newcastle disease virus almost on par with well-known antiviral commercial drug, Ribavirin .

Future Directions

The future directions for research on this compound could include further exploration of its biological activities, as well as investigation into its potential applications in medicine and other fields . Further studies could also focus on optimizing its synthesis and characterizing its physical and chemical properties in more detail.

properties

IUPAC Name

ethyl 2-[(4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3S2/c1-3-22-16(21)11(2)24-17-18-13-9-10-23-14(13)15(20)19(17)12-7-5-4-6-8-12/h4-8,11H,3,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBWRHTTXTWPFSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)SC1=NC2=C(C(=O)N1C3=CC=CC=C3)SCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)propanoate

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